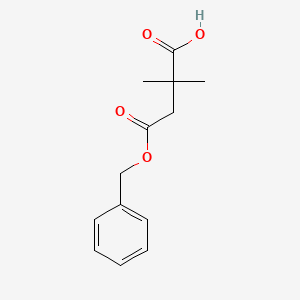

4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid is an organic compound that features a benzyloxy group attached to a butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the reaction of benzyloxy compounds with dimethyl-substituted butanoic acid derivatives. One common method involves the use of a Grignard reagent, where a benzyloxy halide reacts with a dimethyl-substituted butanoic acid in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and efficient production .

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H16O4

- Molecular Weight : 236.26 g/mol

- Melting Point : 59.0 to 63.0 °C

- Appearance : White to light yellow powder or crystals

Synthesis and Derivatives

The synthesis of 4-(benzyloxy)-2,2-dimethyl-4-oxobutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. It can be derived from various α-keto acids through methods such as Grignard reactions or condensation reactions involving benzyl derivatives .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize derivatives that exhibit biological activity against various targets .

Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .

Case Study 1: Synthesis of Novel Derivatives

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their biological activity. The derivatives were tested for their effectiveness as anti-inflammatory agents in vitro. The study found that certain modifications enhanced the activity significantly compared to the parent compound .

Case Study 2: Application in Drug Formulation

Another research effort explored the use of this compound in drug formulation processes. The compound was incorporated into a delivery system designed for targeted therapy in cancer treatment. Results indicated improved solubility and stability of the active pharmaceutical ingredient when combined with this compound .

Data Table: Summary of Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Enables creation of various bioactive compounds |

| Medicinal Chemistry | Potential anti-inflammatory and analgesic properties | Derivatives showed enhanced biological activity |

| Drug Formulation | Use in targeted drug delivery systems | Improved solubility and stability observed |

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can facilitate binding to these targets, while the dimethyl-substituted butanoic acid backbone may influence the compound’s overall reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Methoxy)-2,2-dimethyl-4-oxobutanoic acid

- 4-(Ethoxy)-2,2-dimethyl-4-oxobutanoic acid

- 4-(Phenoxy)-2,2-dimethyl-4-oxobutanoic acid

Uniqueness

4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the benzyloxy functionality is desired .

Actividad Biológica

4-(Benzyloxy)-2,2-dimethyl-4-oxobutanoic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound is identified by the following properties:

- IUPAC Name : this compound

- Molecular Formula : C13H16O4

- CAS Number : [Not specified in sources]

Synthesis Methods

The synthesis of this compound typically involves the protection of hydroxyl groups using benzyl groups, followed by a series of reactions to introduce the dimethyl and keto functionalities. Common methods include:

- Benzyl Protection : Reacting homoserine derivatives with benzyl chloride in the presence of a base.

- Oxidation/Reduction Reactions : Utilizing reagents such as potassium permanganate or lithium aluminum hydride to modify functional groups.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It may act as an enzyme inhibitor or modulator, influencing pathways related to inflammation and immune response.

Immunomodulatory Effects

Research indicates that derivatives of this compound exhibit immunomodulatory properties. For instance, studies have shown that certain analogs can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), with IC50 values indicating their potency:

| Compound | IC50 (μM) |

|---|---|

| Compound 13 | ≤ 20 |

| Compound 19 | 5.34 ± 0.15 |

| Compound 20 | 4.9 ± 0.7 |

These compounds also significantly inhibited pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytic leukemia cells (THP-1) .

Antioxidant Activity

The compound has demonstrated antioxidant properties through various assays, including DPPH radical scavenging tests. This suggests potential applications in preventing oxidative stress-related diseases.

Study on Structural Activity Relationship (SAR)

A study focusing on the SAR of substituted benzyl derivatives indicated that modifications to the benzyl group significantly affect biological activity. For example, compounds with larger hydrophobic groups exhibited enhanced binding affinity to target enzymes involved in inflammatory pathways .

In Vivo Studies

In vivo studies have evaluated the effects of this compound on animal models for inflammation and cancer. Results showed a reduction in tumor growth and inflammatory markers when administered at specific doses, reinforcing its therapeutic potential .

Propiedades

IUPAC Name |

2,2-dimethyl-4-oxo-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2,12(15)16)8-11(14)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKQHSBGPXCPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.